N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Overview
Description
N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea in a 1:1 ratio, refluxed in a mixture of 1,2-dichloroethane and DMSO . This reaction yields the desired compound in good yield. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with similar compounds such as:
- N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide
- (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-[(2-methoxyphenyl)carbamoyl]-4,5-dimethylthiophen-2-yl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-12-13(2)30-22(19(12)21(26)23-15-6-4-5-7-16(15)27-3)24-20(25)14-8-9-17-18(10-14)29-11-28-17/h4-10H,11H2,1-3H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEPROKRJRFIQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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